molecular formula C8H11N2NaO4 B2532340 Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate CAS No. 2413886-04-9

Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate

Cat. No. B2532340
CAS RN: 2413886-04-9
M. Wt: 222.176
InChI Key: JTPXSVKCWGEERZ-UHFFFAOYSA-N
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Description

“Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis. It has a molecular weight of 222.18 .


Molecular Structure Analysis

The InChI code for “Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” is 1S/C8H12N2O4.Na/c1-13-8(14-2)6-3-4-9-10(6)5-7(11)12;/h3-4,8H,5H2,1-2H3,(H,11,12);/q;+1/p-1 . This indicates the presence of sodium, carbon, hydrogen, nitrogen, and oxygen atoms in the compound.


Physical And Chemical Properties Analysis

“Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” is a white crystalline powder. It is soluble in water. The compound has a molecular weight of 222.18 .

Scientific Research Applications

Multicomponent Reactions for Medicinal Applications

Sodium acetate-catalyzed multicomponent reactions have shown significant promise in the fast and efficient synthesis of pharmacologically active compounds. For instance, a study demonstrated the utilization of sodium acetate in a solvent-free multicomponent assembling process that yields substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds are recognized for their potential in treating human inflammatory TNFα-mediated diseases, showcasing a rapid, efficient, and environmentally friendly approach to creating small-molecule ligands for various biomedical applications (Elinson et al., 2014).

Catalytic Approaches for Cardiovascular Disease Therapy

Another research highlighted the synthesis of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles via a sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction. The resulting compounds are considered promising for the therapy of human cardiovascular diseases, emphasizing the efficiency and environmental friendliness of such catalytic methods in generating compounds for medical use (Elinson, Nasybullin, & Nikishin, 2013).

Environmentally Benign Synthesis for Antibiotics and Anticancer Drugs

The application of sodium acetate in the synthesis of pyrano[2,3-c]pyrazoles, known for their antibiotic, enzyme inhibitory, and anticancer properties, has been explored. This method involves a fast and efficient multicomponent reaction process that is beneficial for large-scale processes, highlighting an environmentally benign approach to producing pharmacologically active substances (Elinson et al., 2015).

Antimicrobial Evaluation of Novel Pyrazolines

A study on the microwave-assisted synthesis of novel pyrazoline derivatives in the presence of sodium acetate revealed significant antimicrobial activity. This synthesis route showcases the potential of sodium acetate-catalyzed reactions in creating compounds with valuable biological activities, including antimicrobial properties (Dongamanti et al., 2015).

Safety And Hazards

The safety information for “Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4.Na/c1-13-8(14-2)6-3-4-9-10(6)5-7(11)12;/h3-4,8H,5H2,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDWCJYPFFLEQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NN1CC(=O)[O-])OC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate

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